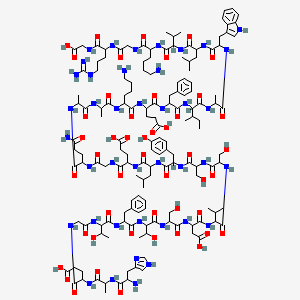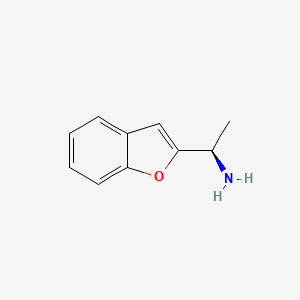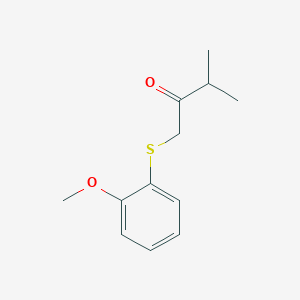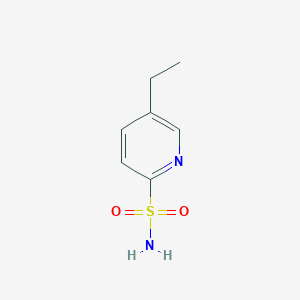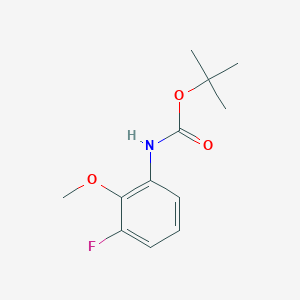![molecular formula C9H4F3NOS B13654948 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde is a chemical compound with the molecular formula C9H4F3NOS It is a derivative of benzothiazole, characterized by the presence of a trifluoromethyl group and an aldehyde group on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the benzothiazole ring. One common method involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products:
Oxidation: 2-(Trifluoromethyl)benzo[d]thiazole-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)benzo[d]thiazole-4-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential cellular processes.
Comparison with Similar Compounds
- 2-(Difluoromethyl)benzo[d]thiazole-4-carbaldehyde
- 2-(Trifluoromethyl)benzo[d]thiazole-4-methanol
- 2-(Trifluoromethyl)benzo[d]thiazole-4-carboxylic acid
Comparison: 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and lipophilicity, making it a valuable intermediate in various synthetic and biological applications.
Properties
Molecular Formula |
C9H4F3NOS |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)8-13-7-5(4-14)2-1-3-6(7)15-8/h1-4H |
InChI Key |
CWQZVODDGPNJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



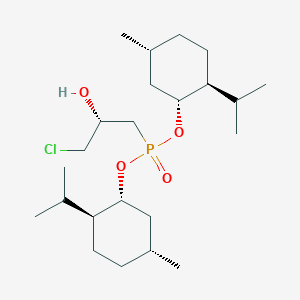

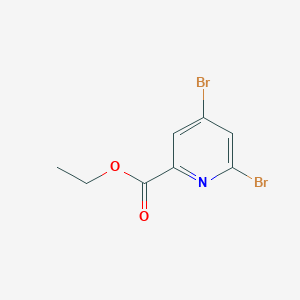

![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)

![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
